2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide
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Overview
Description
2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s unique structure, featuring a cyclopropyl group and a dimethylamino cyclohexyl moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Introduction of the dimethylamino group: This step may involve reductive amination using dimethylamine and a suitable reducing agent.
Coupling of the cyclohexyl moiety: This can be done through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or cyclopropyl groups.
Reduction: Reduction reactions could target the carbonyl or amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide may have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-cyclopropyl-N-((1S)-2-(dimethylamino)cyclohexyl)-3-methylbutanamide: can be compared with other cyclopropyl or dimethylamino-containing compounds.
Cyclopropylamine derivatives: Known for their biological activity.
Dimethylamino compounds: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H31N3O |
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Molecular Weight |
281.44 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(12-9-10-12)14-8-6-5-7-13(14)18(3)4/h11-15H,5-10,17H2,1-4H3 |
InChI Key |
FSLYSVPDBWEKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCCCC2N(C)C)N |
Origin of Product |
United States |
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